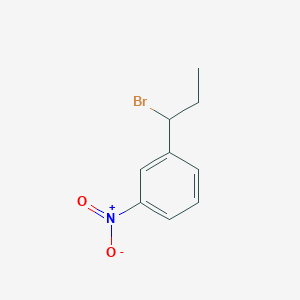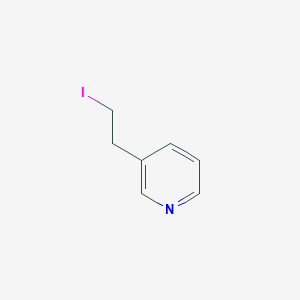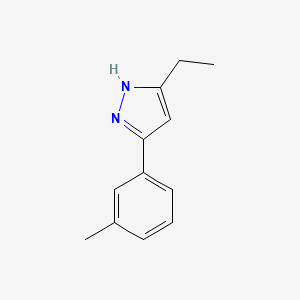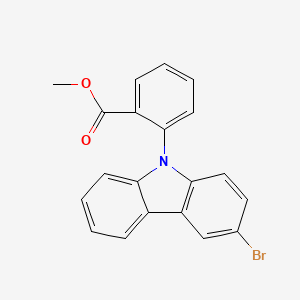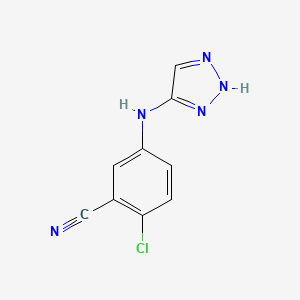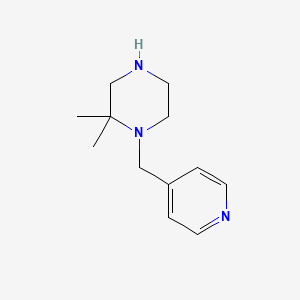
2,2-Dimethyl-1-(pyridin-4-ylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-1-(pyridin-4-ylmethyl)piperazine is a heterocyclic organic compound that features a piperazine ring substituted with a pyridin-4-ylmethyl group and two methyl groups at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(pyridin-4-ylmethyl)piperazine typically involves the reductive amination of piperazine derivatives. One common method is the reaction of 2,2-dimethylpiperazine with pyridine-4-carbaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
2,2-Dimethyl-1-(pyridin-4-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce any functional groups present on the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions include N-oxides, reduced piperazine derivatives, and various substituted piperazines depending on the reagents and conditions used .
科学的研究の応用
2,2-Dimethyl-1-(pyridin-4-ylmethyl)piperazine has several scientific research applications:
作用機序
The mechanism of action of 2,2-Dimethyl-1-(pyridin-4-ylmethyl)piperazine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains . These interactions can lead to changes in the conformation and function of the target proteins, thereby exerting the compound’s effects.
類似化合物との比較
Similar Compounds
1,4-Diphenylpiperazine: This compound has two phenyl groups instead of the pyridin-4-ylmethyl group.
1-Benzhydryl-4-benzylpiperazine: It features a benzhydryl and a benzyl group on the piperazine ring.
1-Benzhydryl-4-(pyridin-2-ylmethyl)piperazine: Similar to 2,2-Dimethyl-1-(pyridin-4-ylmethyl)piperazine but with a pyridin-2-ylmethyl group.
Uniqueness
This compound is unique due to the presence of the 2,2-dimethyl substitution on the piperazine ring, which can influence its steric and electronic properties. This makes it a valuable scaffold for the design of new compounds with tailored properties for specific applications .
特性
分子式 |
C12H19N3 |
|---|---|
分子量 |
205.30 g/mol |
IUPAC名 |
2,2-dimethyl-1-(pyridin-4-ylmethyl)piperazine |
InChI |
InChI=1S/C12H19N3/c1-12(2)10-14-7-8-15(12)9-11-3-5-13-6-4-11/h3-6,14H,7-10H2,1-2H3 |
InChIキー |
KHLZRPYHFPRURU-UHFFFAOYSA-N |
正規SMILES |
CC1(CNCCN1CC2=CC=NC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-oxo-4H-Pyrido[1,2-a]pyrimidine-2-carboxylic acid ethyl ester](/img/structure/B13885092.png)
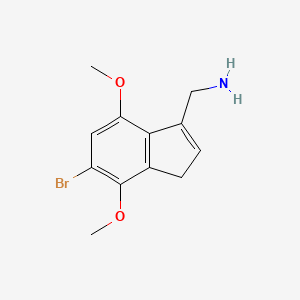
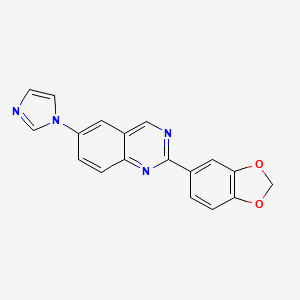
![2-Methyl-2-propanyl 2-({2-[(6-{[(benzyloxy)carbonyl]amino}-1-methoxy-1-oxo-2-hexanyl)carbamoyl]-2,3-dihydro-1H-indol-1-yl}carbonyl)-1-indolinecarboxylate](/img/structure/B13885111.png)
![7-{2-[(Difluoromethyl)sulfanyl]acetamido}-3-({[1-(2-hydroxyethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13885112.png)
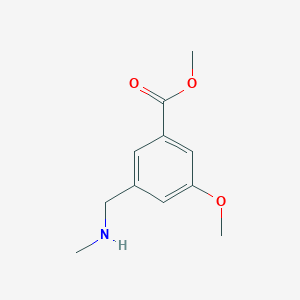
![2-[(4-Chloro-6-methylpyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane](/img/structure/B13885114.png)
![7-[5-Hydroxy-2-(3-hydroxy-3-methyloct-1-enyl)-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B13885117.png)
